molecular formula C17H17N5O2S B4841263 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)acetamide

2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)acetamide

Cat. No. B4841263
M. Wt: 355.4 g/mol
InChI Key: JIRIMIYVDCRDNO-UHFFFAOYSA-N
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Description

2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)acetamide, also known as MTA, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. MTA belongs to the class of tetrazole-based compounds, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. In

Mechanism of Action

The exact mechanism of action of 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)acetamide is not fully understood. However, it has been suggested that 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)acetamide may exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)acetamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)acetamide has been shown to exhibit anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been found to have antitumor activity in vitro and in vivo. 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as the expression of COX-2 in inflammatory cells. 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)acetamide has also been found to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)acetamide is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. Another advantage is its relatively low toxicity, which makes it a safe compound to work with in lab experiments. However, one limitation of 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)acetamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)acetamide. One area of interest is the development of 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)acetamide-based therapeutics for the treatment of neurodegenerative diseases. Another area of interest is the investigation of the potential of 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)acetamide as an anti-tumor agent. Further studies are also needed to elucidate the exact mechanism of action of 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)acetamide and to optimize its pharmacological properties. Additionally, the development of novel synthetic routes for the production of 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)acetamide may facilitate its use in future research.

Scientific Research Applications

2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)acetamide has also been shown to have neuroprotective effects and is being investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c1-12-7-3-4-8-13(12)18-16(23)11-25-17-19-20-21-22(17)14-9-5-6-10-15(14)24-2/h3-10H,11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRIMIYVDCRDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=NN2C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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